3-((1-(2-(Thiophen-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
“3-((1-(2-(Thiophen-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C16H16N4O2S and a molecular weight of 328.39. It is a thiophene-based analog, which are known to be biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a piperidine ring, a pyrazine ring, and a nitrile group. The thiophene ring is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Antimicrobial and Anticancer Applications
Compounds structurally related to 3-((1-(2-(Thiophen-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have been synthesized and evaluated for their antimicrobial and anticancer activities. A study detailed the synthesis of new pyridines from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, showcasing their antibacterial and antitumor activities, suggesting potential research applications in developing novel antimicrobial and anticancer agents (Elewa et al., 2021).
Heterocyclic Synthesis
The utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives has been explored, with these compounds characterized by their elemental analyses and spectral data. This indicates a research interest in using similar compounds for the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry (Fadda et al., 2012).
Synthesis and Structural Analysis
A significant aspect of research on compounds like this compound involves their synthesis, structural elucidation, and the exploration of their reactivity. Studies have detailed the synthesis of novel tricyclic heterocyclic compounds as potential anticancer agents, using chromanone and thiochromanone as synthons. This suggests an application in the synthesis and study of complex organic molecules with potential pharmacological activities (Hammam et al., 2003).
Catalytic Oxidation
Research on the catalytic oxidation of methane to produce methyl hydroperoxide and other oxygenates in the presence of pyrazine derivatives highlights another potential application. This illustrates the role of similar compounds in catalysis and organic synthesis, particularly in transformations under mild conditions, which is crucial for sustainable chemistry practices (Nizova et al., 1997).
Properties
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-9-14-16(19-5-4-18-14)22-13-2-1-6-20(10-13)15(21)8-12-3-7-23-11-12/h3-5,7,11,13H,1-2,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNUNBCYZWWSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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